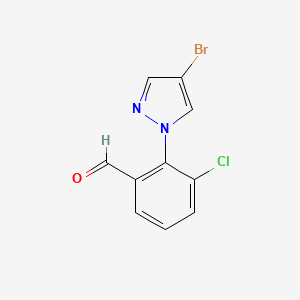![molecular formula C7H12N4O2 B15272912 1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272912.png)
1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a triazole ring via a methylene bridge.
Méthodes De Préparation
The synthesis of 1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of dihydroxy compounds.
Attachment of the Methylene Bridge: The oxolane ring is then reacted with formaldehyde to introduce the methylene bridge.
Formation of the Triazole Ring: The final step involves the cyclization of the intermediate with hydrazine and an appropriate nitrile to form the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to speed up the reactions.
Analyse Des Réactions Chimiques
1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, which is the basis for its antimicrobial properties. The oxolane ring may also play a role in enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine can be compared with other triazole compounds such as:
1-[(Oxolan-3-yl)methyl]-1H-imidazole: Similar in structure but contains an imidazole ring instead of a triazole ring.
1-[(Oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol: Contains an additional hydroxyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of the oxolane and triazole rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H12N4O2 |
|---|---|
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
1-(oxolan-3-yloxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4O2/c8-7-9-4-11(10-7)5-13-6-1-2-12-3-6/h4,6H,1-3,5H2,(H2,8,10) |
Clé InChI |
ZGRLMNSXIZOHRQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OCN2C=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


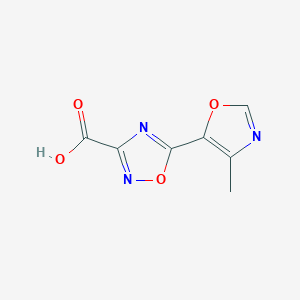
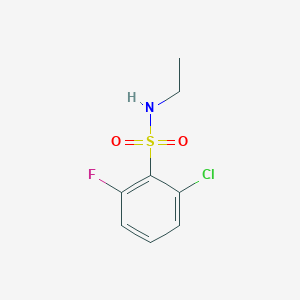
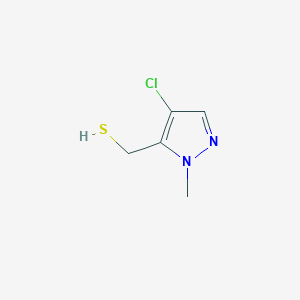
![tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B15272839.png)
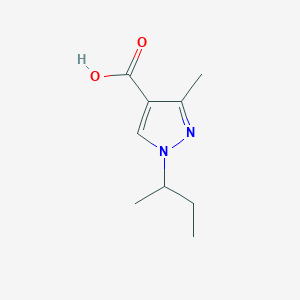
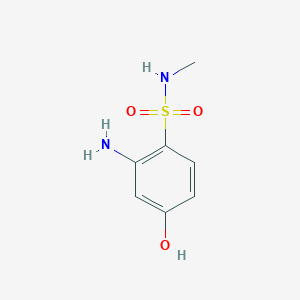

![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine](/img/structure/B15272888.png)


![2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol](/img/structure/B15272901.png)
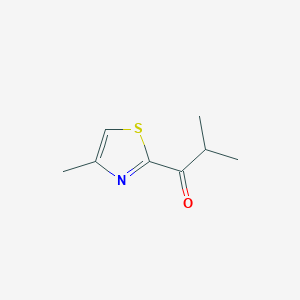
![5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272919.png)
